

Introduction to the reactivity of the d-Glucal double bond

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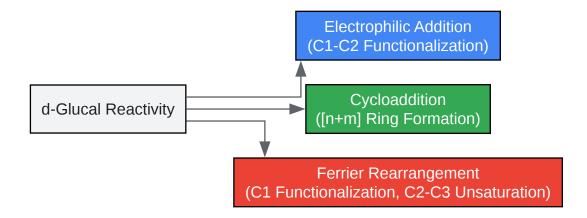
An In-depth Technical Guide to the Reactivity of the d-Glucal Double Bond

Introduction

D-Glucal, a 2,3-unsaturated derivative of glucose, is a pivotal starting material in modern carbohydrate chemistry. The presence of the endocyclic double bond (enol ether functionality) within the pyranose ring imparts unique reactivity, making it a versatile precursor for a vast array of carbohydrate analogs, including 2-deoxy sugars, C-glycosides, and complex oligosaccharides. This guide provides a comprehensive overview of the core reactivity of the **d-glucal** double bond, focusing on electrophilic additions, cycloaddition reactions, and the synthetically powerful Ferrier rearrangement. It is intended for researchers, scientists, and professionals in drug development who utilize carbohydrate chemistry in their work.

The reactivity of **d-glucal** is dominated by the electron-rich nature of its double bond, which is susceptible to attack by electrophiles. This reactivity can be broadly categorized into three main pathways: electrophilic addition across the double bond, concerted cycloaddition reactions, and allylic rearrangements that shift the double bond and introduce a substituent at the anomeric center.





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Figure 1: Core reaction pathways of the **d-glucal** double bond.

Electrophilic Addition Reactions

The enol ether in **d-glucal** readily reacts with a variety of electrophiles. The reaction typically proceeds via an initial attack of the double bond on the electrophile, leading to the formation of an intermediate that is subsequently trapped by a nucleophile. This results in the functionalization of the C1 and C2 positions.

Mechanism Overview

Electrophilic addition to glycals like tri-O-acetyl-**D-glucal** can lead to mixtures of 2-deoxy-2-substituted glycosides. For instance, reactions with electrophilic N-F fluorinating reagents produce mixtures of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives[1][2]. The stereochemical outcome is influenced by the nature of the protecting groups and the direction of electrophilic attack.

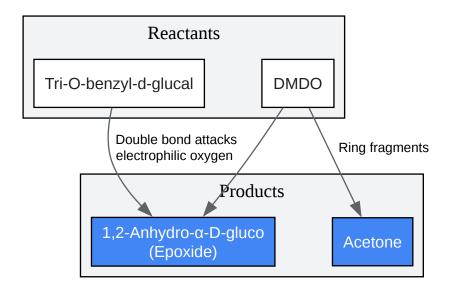
Key Electrophilic Additions

- Epoxidation: The oxidation of the double bond to form an epoxide is a crucial transformation.
 Reagents like dimethyldioxirane (DMDO) are highly effective, often providing 1,2-anhydrosugars with high yield and selectivity.[3][4][5] The resulting epoxides are versatile intermediates for synthesizing various glycosides.[3][6]
- Azidonitration: This reaction involves the addition of an azide group and a nitrate group across the double bond. It serves as a powerful method for synthesizing 2-azido-2-deoxy



sugars, which are precursors to important 2-amino-2-deoxy sugars (glucosamine derivatives).[7]

- Halogenation: Electrophilic halogens (e.g., from iodobenzene dichloride) add across the double bond to yield 2-deoxy-2-halo sugars, which are valuable synthetic intermediates.[8]
- Enzymatic Hydration: Glycosidase enzymes can catalyze the stereospecific hydration of the
 d-glucal double bond to produce 2-deoxy-D-glucose.[9] The enzyme dictates the
 stereochemistry of the protonation at C2, allowing for the de novo creation of an anomeric
 center.[9][10]



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Figure 2: Simplified mechanism of **d-glucal** epoxidation with DMDO.

Data Summary: Epoxidation of Glycals



Substrate	Reagent/Condi tions	Product Configuration(s)	Yield (%)	Reference
3,4,6-Tri-O- benzyl-D-glucal	DMDO (in situ from Oxone®/acetone)	1,2-anhydro-α-D- gluco	99%	[3][4]
3,4,6-Tri-O- benzyl-D-galactal	DMDO (in situ from Oxone®/acetone)	1,2-anhydro-α-D- galacto	99%	[3][4]
3,4,6-Tri-O- acetyl-D-glucal	DMDO (in situ from Oxone®/acetone)	α-gluco / β- manno (7:1 ratio)	87%	[3][4]

Experimental Protocol: In Situ Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal[4]

- Setup: To a vigorously stirred, ice-cooled biphasic solution of 3,4,6-tri-O-benzyl-**D-glucal** (3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (3 mL), and saturated aqueous NaHCO₃ (50 mL), add a solution of Oxone® (8.87 g, 14.42 mmol) in H₂O (35 mL) dropwise over 15 minutes.
- Reaction: Vigorously stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.
- Workup: Separate the organic phase and extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).
- Isolation: Combine the organic phases, dry with Na₂SO₃, and concentrate under reduced pressure to afford 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose (3.08 g, 99%) as a white solid.



Cycloaddition Reactions

The double bond of **d-glucal** can participate in concerted cycloaddition reactions to form bicyclic products. These reactions are highly valuable for creating complex, stereodefined carbocyclic and heterocyclic structures fused to the pyranose ring.

Key Cycloaddition Reactions

- [2+2] Cycloaddition: **D-glucal** derivatives undergo [2+2] cycloaddition with isocyanates, such as chlorosulfonyl isocyanate (CSI), to stereoselectively form β-lactam adducts.[11] These fused β-lactams are important building blocks in medicinal chemistry.
- [4+2] Cycloaddition (Diels-Alder): While less common for **d-glucal** itself as the diene, it can act as a dienophile. More frequently, it participates in inverse-electron-demand Diels-Alder reactions or cycloadditions with transiently formed dienes.[12]
- 1,3-Dipolar Cycloaddition: The double bond can react with 1,3-dipoles like azides to form triazoline rings, which can be further converted to other useful functionalities.[13]

Data Summary: [2+2] Cycloaddition with Isocyanates

Glycal Derivative	Isocyanate	Product	Yield (%)	Reference
Tri-O-benzyl-D- glucal	Chlorosulfonyl Isocyanate (CSI)	Fused β-Lactam	83%	[11]
Tri-O-acetyl-D- glucal	Chlorosulfonyl Isocyanate (CSI)	Fused β-Lactam	74%	[11]

Experimental Protocol: Synthesis of a Tri-O-Bn-D-Glucal-derived β -Lactam[11]

Setup: In an oven-dried, three-necked flask under an argon atmosphere, add anhydrous toluene (40 mL) and chlorosulfonyl isocyanate (CSI) (2.72 mL, 31.2 mmol). Cool the flask to -78 °C in a dry ice/methanol bath.



- Addition: Add a solution of tri-O-benzyl-D-glucal (10.0 g, 24.0 mmol) in toluene (40 mL)
 dropwise to the stirring CSI solution at -78 °C using a syringe pump at a rate of 1.5 mL/min.
- Reaction: After the addition is complete, warm the reaction mixture to -62 °C and stir for 3 hours.
- Reductive Workup: Cool the mixture back to -78 °C. Add a solution of sodium sulfite (15.0 g) in water (120 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
- Isolation: Filter the mixture through Celite. Separate the organic layer from the filtrate, wash
 it sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer
 over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the pure β-lactam.

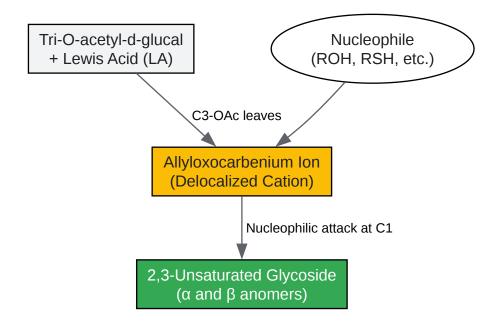
The Ferrier Rearrangement

The Ferrier rearrangement is arguably the most significant reaction of glycals.[14][15] It is a Lewis acid-catalyzed allylic rearrangement that converts a glycal into a 2,3-unsaturated glycoside.[14][16] This reaction is a cornerstone of modern glycosylation chemistry, allowing for the formation of O-, C-, N-, and S-glycosidic bonds under mild conditions.[17][18]

Mechanism

The reaction is initiated by a Lewis acid, which coordinates to the C3-acetate (or other leaving group), facilitating its departure.[16] This generates a delocalized allyloxocarbenium ion intermediate.[14] A nucleophile then attacks the anomeric carbon (C1) to yield the 2,3-unsaturated glycoside product, typically as a mixture of α and β anomers, with the α -anomer often predominating.[14][19]





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Figure 3: Generalized mechanism of the Ferrier rearrangement.

Scope and Applications

The Ferrier rearrangement is exceptionally versatile. A wide range of Lewis acids (e.g., BF₃·OEt₂, TMSOTf, CAN, InCl₃) can catalyze the reaction.[14][20] Furthermore, a diverse array of nucleophiles can be employed, leading to various classes of important molecules:

- O-Glycosides: Using alcohols and phenols as nucleophiles.[19][21]
- C-Glycosides: Using carbon nucleophiles like silyl enol ethers or allylsilanes.[14][20][22]
- N-Glycosides: Using nitrogen nucleophiles like sulfonamides.[17]
- S-Glycosides: Using thiols as nucleophiles.[17]

This versatility makes the Ferrier rearrangement a key tool for synthesizing glycoconjugates, nucleoside analogs, and C-glycoside mimetics for drug discovery.[15]

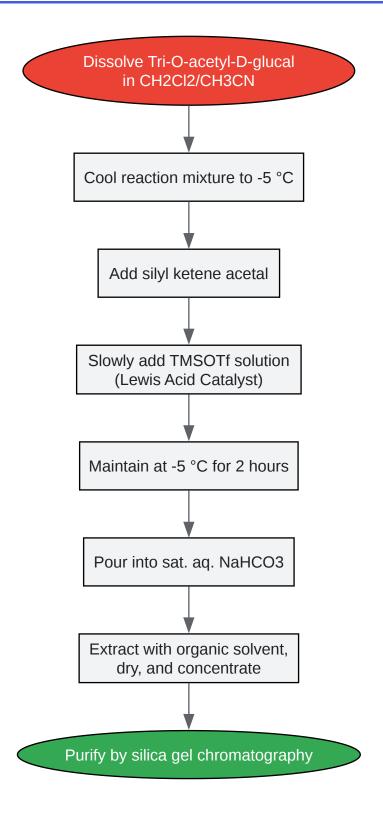
Data Summary: Ferrier Rearrangement with Various Nucleophiles



Glycal	Nucleoph ile	Catalyst	Product	Yield (%)	α:β Ratio	Referenc e
Tri-O- acetyl-D- glucal	Benzyl Alcohol	Perfluorop henylboron ic acid (20 mol%)	O- Glycoside	92%	>95:5	[17]
Tri-O- acetyl-D- glucal	Allyltrimeth ylsilane	Ceric Ammonium Nitrate (CAN)	C- Glycoside	88%	α only	[20]
Tri-O- acetyl-D- glucal	Thiophenol	Perfluorop henylboron ic acid (20 mol%)	S- Glycoside	91%	85:15	[17]
Tri-O- acetyl-D- glucal	p-Toluene sulfonamid e	Perfluorop henylboron ic acid (20 mol%)	N- Glycoside	82%	80:20	[17]
Tri-O- acetyl-D- glucal	Silyl Ketene Acetal	TMSOTf	C- Glycoside	77%	1.2:1	[22]

Experimental Protocol: Carbon-Ferrier Rearrangement[22]





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Figure 4: Experimental workflow for a C-glycosylation via Ferrier rearrangement.



- Setup: Into a 5-L flask containing CH₂Cl₂ (1.8 L) and CH₃CN (2.0 L), add tri-O-acetyl-D-glucal (200 g, 735 mmol).
- Addition of Nucleophile: Cool the reaction mixture to -5 °C and add silyl ketene acetal (135 mL, 882 mmol).
- Addition of Catalyst: Slowly add a solution of TMSOTf (153 mL, 845 mmol) in CH₂Cl₂ (200 mL) via an addition funnel over 30 minutes, keeping the internal temperature below -5 °C.
- Reaction: After the addition is complete, maintain the bath temperature at -5 °C for 2 hours.
- Workup: Slowly pour the reaction mixture into a saturated aqueous NaHCO₃ solution (1.5 L).
 Extract the aqueous layer, dry the combined organic layers, and concentrate under reduced pressure.
- Purification: Separate the α and β anomers by silica gel chromatography to yield the pure C-glycoside products.

Conclusion

The double bond of **d-glucal** is a hub of chemical reactivity, providing access to a diverse range of carbohydrate structures through electrophilic addition, cycloaddition, and rearrangement pathways. The Ferrier rearrangement, in particular, stands out for its synthetic utility in forming various types of glycosidic linkages. A thorough understanding of these core reactions enables chemists to strategically design and synthesize novel carbohydrate-based molecules for applications in drug discovery, glycobiology, and materials science. The protocols and data summarized herein serve as a practical guide for professionals leveraging the unique chemistry of **d-glucal**.

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